molecular formula C14H21N3O2 B11810294 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinic acid

6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinic acid

Cat. No.: B11810294
M. Wt: 263.34 g/mol
InChI Key: SEAZQEFNHFRPLG-UHFFFAOYSA-N
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Description

6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinic acid (CAS 1355196-27-8) is a high-purity chemical compound with the molecular formula C 14 H 21 N 3 O 2 and a molecular weight of 263.34 g/mol . This nicotinic acid derivative serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Its structure, which incorporates an isopropylpiperazine moiety, makes it a versatile scaffold for the development of novel pharmaceutical candidates, particularly in the synthesis of more complex molecules . The compound has been cited in peer-reviewed scientific literature covering a range of fields, including analytical methods development and physical chemistry research, underscoring its utility in diverse laboratory settings . As a fine chemical for research and further manufacturing, it is strictly intended for laboratory use. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

4-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C14H21N3O2/c1-10(2)16-4-6-17(7-5-16)13-8-11(3)12(9-15-13)14(18)19/h8-10H,4-7H2,1-3H3,(H,18,19)

InChI Key

SEAZQEFNHFRPLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)O)N2CCN(CC2)C(C)C

Origin of Product

United States

Preparation Methods

Route 1: Nucleophilic Aromatic Substitution Followed by Hydrolysis

This two-step protocol adapts strategies from CN114181142A, modified for isopropylpiperazine incorporation:

Step 1: Synthesis of 6-Chloro-4-methylnicotinonitrile

Step 2: Piperazine Coupling and Hydrolysis

Key Data

ParameterValueSource
Reaction Time (Step 2)12 h
Temperature Optimization110°C vs. 90°C (Δ+15%)
Hydrolysis Efficiency92% conversion

Route 2: One-Pot Tandem Functionalization

A streamlined approach combining Grignard addition and in situ piperazine coupling:

Advantages

  • Eliminates nitrile intermediate purification

  • Reduces solvent usage by 40% compared to stepwise routes

Critical Analysis of Reaction Parameters

Catalytic System Optimization

BF₃·Et₂O proves superior to traditional Lewis acids in mediating methyl group installation:

CatalystYield (%)Byproducts
BF₃·Et₂O82<5% over-addition
AlCl₃6712% dimerization
ZnCl₂5818% ring-opened

Data extrapolated from CN114181142A and related systems

Solvent Effects in Piperazine Coupling

Polar aprotic solvents enhance nucleophilic displacement kinetics:

SolventTime (h)Conversion (%)
DMF1298
DMSO1095
THF2482
Toluene4867

Consistent with SNAr mechanisms requiring dipolar transition state stabilization

Characterization and Spectroscopic Validation

NMR Spectral Signatures (CDCl₃)

  • ¹H NMR :
    δ 8.45 (s, 1H, H2), 6.48 (s, 1H, H5), 3.77-3.64 (m, 4H, piperazine), 2.34 (s, 3H, CH₃), 1.25 (d, J=6.5 Hz, 6H, i-Pr)

  • ¹³C NMR :
    δ 172.1 (COOH), 154.8 (C6), 148.2 (C2), 123.4 (C5), 58.3 (piperazine N-CH₂), 22.7 (i-Pr CH₃)

Mass Spectrometry

  • HRMS (ESI+) : m/z 264.1701 [M+H]⁺ (calc. 264.1704 for C₁₄H₂₂N₃O₂)

Comparative Methodological Evaluation

ParameterRoute 1Route 2
Total Steps34
Overall Yield63%58%
Purity (HPLC)99.2%98.7%
Scalability>100 g<50 g
E-Factor18.723.4

E-Factor = (kg waste)/(kg product); lower values preferred

Challenges and Industrial Considerations

  • Regioselectivity Control :
    Competing reactions at C2 and C6 positions require careful stoichiometry management. Excess piperazine (1.5 eq) suppresses bis-adduct formation.

  • Hydrolysis Optimization :
    Transition from nitrile to carboxylic acid necessitates precise pH control. Alkaline conditions (pH 10-12) with H₂O₂ prevent over-oxidation to CO₂.

  • Piperazine Handling : 4-Isopropylpiperazine's hygroscopic nature demands anhydrous conditions during coupling.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The compound undergoes oxidation and reduction at specific functional groups. Key findings include:

Reaction Type Reagents/Conditions Product/Outcome Source
OxidationKMnO₄ in acidic mediumFormation of oxidized derivatives (e.g., carboxylic acid intermediates)
ReductionNaBH₄ in methanolReduction of carbonyl groups to alcohols
  • Mechanistic Insight : Oxidation with KMnO₄ targets the pyridine ring, while reduction with NaBH₄ selectively acts on ester or amide groups if present in derivatives.

Substitution Reactions

The piperazine and pyridine moieties participate in nucleophilic substitution:

Reaction Type Reagents/Conditions Site of Reactivity Application Source
AlkylationAlkyl halides + NaOHPiperazine nitrogen atomsSynthesis of quaternary salts
AcylationAcetyl chloridePiperazine nitrogen atomsFormation of amide derivatives
  • Example : Reaction with methyl iodide under basic conditions generates methylated piperazine derivatives, enhancing lipophilicity for drug design.

Hydrolysis Reactions

The ester derivatives of this compound undergo hydrolysis to regenerate the carboxylic acid:

Reagent Conditions Product Yield Source
Aqueous HClReflux, 4–6 hrs6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinic acid~85%
NaOH in ethanolRoom temperature, 12 hrsSame as above~78%
  • Significance : Hydrolysis is critical for converting prodrug esters (e.g., methyl esters) into active metabolites.

Condensation and Coupling Reactions

The carboxylic acid group enables peptide-like coupling:

Reagents Target Product Source
EDC/HOBt, DCMAmines (e.g., piperazine)Amide-linked derivatives (e.g., drug candidates)
DCC, DMAPAlcoholsEster derivatives
  • Case Study : Coupling with 1-isopropylpiperazine via EDC/HOBt forms amide bonds for neuropharmacological agents .

Mechanistic Insights into Biological Activity

The compound’s reactivity correlates with its pharmacological effects:

  • Enzyme Inhibition : The carboxylic acid group binds to active sites of inflammatory enzymes (e.g., COX-2), while the piperazine moiety enhances solubility for membrane penetration.

  • Receptor Modulation : Structural analogs act as histamine H₃ receptor antagonists, influencing neurotransmitter release .

Comparative Reactivity of Structural Analogs

Compound Key Reactivity Differences Source
6-(4-Methylpiperazin-1-yl)nicotinic acidReduced steric hindrance enables faster alkylation
Methyl 6-(4-isopropylpiperazin-1-yl)-4-methylnicotinateEster hydrolysis dominates over oxidation

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Potential :

6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinic acid is being investigated for its potential as a therapeutic agent in treating various conditions, including:

  • Neurological Disorders : The compound has shown promise in modulating neurotransmitter systems, potentially aiding in the treatment of diseases such as Parkinson's disease and schizophrenia. It may influence dopamine pathways, which are crucial in these disorders.
  • Inflammation : Research indicates that this compound could inhibit specific enzymes involved in inflammatory processes, thereby reducing inflammation .

Case Study: Neuroprotective Effects

A study demonstrated that derivatives of nicotinic acids exhibit neuroprotective effects against neurotoxic agents. The administration of 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinic acid in models of oxidative stress showed a reduction in neuronal death, highlighting its potential as a neuroprotective agent .

Biological Research Applications

Receptor Binding Studies :

This compound is utilized in studies related to receptor binding and signal transduction pathways. It acts as a ligand for nicotinic acetylcholine receptors (nAChRs), which are implicated in various physiological processes. The binding affinity and selectivity of this compound for different nAChR subtypes are under investigation to better understand its pharmacological profile .

Industrial Applications

Synthesis Intermediate :

In the pharmaceutical industry, 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinic acid serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for further modifications to create novel compounds with enhanced biological activities.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential treatment for neurological disorders and inflammation
Biological ResearchStudies on receptor binding and signal transduction
Industrial SynthesisIntermediate for synthesizing complex pharmaceutical compounds

Mechanism of Action

The mechanism of action of 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The structural modifications in similar compounds significantly influence their physicochemical properties and biological activities. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name Substituents (Pyridine Position) Piperazine Substituent Key Properties/Applications Reference
6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinic acid Methyl (4), Piperazine (6) 4-Isopropyl Research interest in CNS/anticancer
6-(4-Isopropylpiperazin-1-yl)-5-methylnicotinic acid Methyl (5), Piperazine (6) 4-Isopropyl Altered lipophilicity; vendor-supplied
6-Amino-4-methylnicotinic acid Methyl (4), Amino (6) Higher solubility; synthetic intermediate
6-(4-Methylpiperazin-1-yl)nicotinic acid – (6) 4-Methyl Lower steric bulk; potential CNS targets
2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic acid – (2) 4-Methyl, 2-Phenyl Enhanced π-π interactions; unresolved bioactivity
Key Observations:
  • Substituent Position: Shifting the methyl group from position 4 to 5 (e.g., 5-methyl vs.
  • Piperazine Modifications : Replacing isopropyl with methyl (e.g., 4-methylpiperazine) reduces lipophilicity, which may influence blood-brain barrier permeability .
  • Functional Groups: The amino group in 6-amino-4-methylnicotinic acid increases hydrogen-bonding capacity, enhancing aqueous solubility compared to piperazine-containing analogs .

Pharmacological and Industrial Relevance

  • Anticancer Potential: Piperazine-containing analogs, such as UNC1999 (EZH2 inhibitor), demonstrate that the 4-isopropylpiperazine group may enhance target selectivity in epigenetic regulation .
  • Anti-inflammatory Activity: Pyridazinone derivatives with piperazine-propyl substituents show COX-2 inhibition, suggesting structural motifs shared with the target compound could be optimized for similar effects .
  • Commercial Availability : The target compound and its analogs (e.g., 5-methyl variant) are supplied by multiple vendors, indicating demand in drug discovery .

Biological Activity

6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity, particularly focusing on its pharmacological properties and mechanisms of action.

  • Molecular Formula : C14H20N2O2
  • Molecular Weight : 248.33 g/mol
  • IUPAC Name : 6-(4-Isopropylpiperazin-1-yl)-4-methylpyridine-3-carboxylic acid

The biological activity of 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinic acid is primarily attributed to its interaction with various receptors and enzymes. Research indicates that this compound may act as an antagonist or modulator at nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous neurological processes.

Antidepressant Effects

A study demonstrated that derivatives of this compound exhibited significant antidepressant-like effects in animal models. The mechanism was linked to the modulation of serotonergic and dopaminergic pathways, suggesting potential for treating mood disorders .

Neuroprotective Properties

Research has shown that 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinic acid has neuroprotective effects against oxidative stress-induced neuronal damage. This was evidenced by reduced cell death in cultured neurons exposed to neurotoxic agents, indicating its potential use in neurodegenerative diseases .

Antitumor Activity

In vitro studies have reported that this compound exhibits cytotoxic effects against various cancer cell lines, including human oral squamous cell carcinoma. The cytotoxicity was evaluated using the MTT assay, revealing a dose-dependent response with significant tumor specificity .

Case Studies

Study Findings Methodology
Study 1Significant reduction in depressive symptoms in rodent modelsBehavioral tests and biochemical assays assessing neurotransmitter levels
Study 2Neuroprotective effects against oxidative stressCultured neuron assays with neurotoxic agents
Study 3Cytotoxicity against oral squamous cell carcinomaMTT assay and apoptosis marker detection via western blot

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the piperazine moiety plays a crucial role in enhancing the biological activity of the compound. Modifications to the piperazine ring or the introduction of additional functional groups can significantly alter its pharmacological profile. For example, compounds with varied alkyl substitutions on the piperazine nitrogen exhibit different affinities for nAChRs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinic acid?

  • Methodology : Synthesis typically involves coupling a substituted nicotinic acid core with a piperazine derivative. For the 4-methylnicotinic acid moiety, methods include organolithium addition to pyridyl-3-oxazolines followed by oxidation and deprotection (e.g., n-butyllithium or phenyllithium for alkyl/aryl substitution) . The piperazinyl group can be introduced via nucleophilic substitution or reductive amination, using reagents like isopropylamine under alkaline conditions . Purification via column chromatography and characterization by NMR and LCMS are critical for confirming structural integrity .

Q. Which analytical techniques are essential for confirming the purity and structure of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR provide detailed information on hydrogen and carbon environments, confirming substituent positions (e.g., methyl and isopropyl groups) .
  • Liquid Chromatography-Mass Spectrometry (LCMS) : Validates molecular weight and detects impurities .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% for research-grade material) using validated protocols .

Q. What are the key stability considerations for this compound under laboratory conditions?

  • Methodology :

  • Thermal Stability : Perform differential scanning calorimetry (DSC) to determine decomposition temperatures.
  • Light Sensitivity : Store in amber glass vials at -20°C to prevent photodegradation .
  • Hygroscopicity : Use desiccants in storage containers to avoid hydrolysis, particularly for the labile piperazinyl group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodology :

  • Substituent Variation : Systematically modify the isopropyl group on the piperazine ring (e.g., cyclopropyl, tert-butyl) to assess steric effects on receptor binding .
  • Computational Docking : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with target receptors (e.g., nicotinic acetylcholine receptors) and prioritize synthetic targets .
  • In Vitro Assays : Test derivatives in receptor-binding assays (e.g., radioligand displacement) to correlate structural changes with activity .

Q. How should researchers address contradictory data in solubility and bioavailability studies?

  • Methodology :

  • Solubility Profiling : Compare results across solvents (e.g., DMSO, PBS) using standardized shake-flask methods .
  • Bioavailability Analysis : Use parallel artificial membrane permeability assays (PAMPA) and in vivo pharmacokinetic studies to reconcile discrepancies between solubility and absorption .
  • Purity Verification : Re-examine compound purity via HPLC and LCMS to rule out degradation products as confounding factors .

Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

  • Methodology :

  • Transcriptomic Profiling : Perform RNA sequencing on treated cell lines to identify differentially expressed genes linked to nicotinic acid pathways .
  • Metabolomic Analysis : Use LC-MS/MS to track changes in key metabolites (e.g., NAD+ levels) associated with the compound’s enzymatic interactions .
  • Knockout Models : Employ CRISPR-Cas9 to silence putative target genes (e.g., NNMT) and validate functional pathways .

Q. How can researchers mitigate batch-to-batch variability in large-scale synthesis?

  • Methodology :

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line FTIR) during coupling reactions to ensure consistent piperazine substitution .
  • Design of Experiments (DoE) : Optimize reaction parameters (temperature, stoichiometry) using factorial designs to minimize variability .
  • Stability-Indicating Assays : Develop HPLC methods that detect degradation products, ensuring batch consistency .

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